2-(3-Hydroxy-4-methylphenyl)propanoic acid
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Overview
Description
2-(3-Hydroxy-4-methylphenyl)propanoic acid is an organic compound with the molecular formula C10H12O3 It is a derivative of phenylpropanoic acid, characterized by the presence of a hydroxyl group and a methyl group on the aromatic ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Hydroxy-4-methylphenyl)propanoic acid can be achieved through several methods. One common approach involves the reaction of pinonic acid with bromine in water, which yields 2-(4-methylphenyl)propanoic acid . This intermediate can then be hydroxylated to produce the desired compound.
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of these methods are often proprietary and may vary between manufacturers.
Chemical Reactions Analysis
Types of Reactions
2-(3-Hydroxy-4-methylphenyl)propanoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The compound can be reduced to form alcohols or alkanes.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination are commonly employed.
Major Products Formed
Oxidation: Formation of 3-(4-methylphenyl)propanoic acid.
Reduction: Formation of 2-(3-hydroxy-4-methylphenyl)propanol.
Substitution: Formation of various substituted derivatives depending on the reagent used.
Scientific Research Applications
2-(3-Hydroxy-4-methylphenyl)propanoic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential biological activities, including antioxidant and anti-inflammatory properties.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action of 2-(3-Hydroxy-4-methylphenyl)propanoic acid involves its interaction with various molecular targets and pathways. It has been shown to enhance muscle strength and inhibit protein catabolism by modulating the expression of genes involved in glucose and lipid metabolism . The compound’s antioxidant properties also contribute to its biological effects by neutralizing free radicals and reducing oxidative stress.
Comparison with Similar Compounds
Similar Compounds
3-(4-Hydroxy-3-methoxyphenyl)propanoic acid:
2-(4-Methylphenyl)propanoic acid: Lacks the hydroxyl group present in 2-(3-Hydroxy-4-methylphenyl)propanoic acid.
Uniqueness
This compound is unique due to the specific arrangement of its functional groups, which confer distinct chemical and biological properties. Its hydroxyl group enhances its reactivity and potential for forming hydrogen bonds, while the methyl group influences its hydrophobicity and interaction with biological membranes.
Properties
Molecular Formula |
C10H12O3 |
---|---|
Molecular Weight |
180.20 g/mol |
IUPAC Name |
2-(3-hydroxy-4-methylphenyl)propanoic acid |
InChI |
InChI=1S/C10H12O3/c1-6-3-4-8(5-9(6)11)7(2)10(12)13/h3-5,7,11H,1-2H3,(H,12,13) |
InChI Key |
FLJNIIPLPDDCKB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)C(C)C(=O)O)O |
Origin of Product |
United States |
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